molecular formula C6H9BrF4 B595648 1-Bromo-3,3,4,4-tetrafluorohexane CAS No. 151831-48-0

1-Bromo-3,3,4,4-tetrafluorohexane

Cat. No.: B595648
CAS No.: 151831-48-0
M. Wt: 237.036
InChI Key: AATMTMCNADRZED-UHFFFAOYSA-N
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Description

1-Bromo-3,3,4,4-tetrafluorohexane is an organofluorine compound with the molecular formula C6H9BrF4. It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Bromo-3,3,4,4-tetrafluorohexane can be synthesized through several methods. One common synthetic route involves the bromination of 3,3,4,4-tetrafluorohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine .

Chemical Reactions Analysis

1-Bromo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are often carried out in the presence of a base like sodium hydroxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form 3,3,4,4-tetrafluorohexane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.

Scientific Research Applications

1-Bromo-3,3,4,4-tetrafluorohexane is utilized in scientific research for its unique properties. It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science. The compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 1-Bromo-3,3,4,4-tetrafluorohexane involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the fluorine atoms influence the compound’s electronic properties, making it reactive under specific conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

1-Bromo-3,3,4,4-tetrafluorohexane can be compared with other similar compounds such as:

This compound stands out due to its specific carbon chain length and the balance of its chemical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-bromo-3,3,4,4-tetrafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF4/c1-2-5(8,9)6(10,11)3-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMTMCNADRZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CCBr)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672886
Record name 1-Bromo-3,3,4,4-tetrafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151831-48-0
Record name 1-Bromo-3,3,4,4-tetrafluorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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